molecular formula C8H8N2O2 B033760 6-Nitroindoline CAS No. 19727-83-4

6-Nitroindoline

Cat. No. B033760
Key on ui cas rn: 19727-83-4
M. Wt: 164.16 g/mol
InChI Key: LTNYDSMDSLOMSM-UHFFFAOYSA-N
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Patent
US05981752

Procedure details

5.96 g (50 mmol) of indoline were dissolved in 25 ml of concentrated sulfric acid, and a mixture of 3.75 ml of concentrated nitric acid (61%) and 25 ml of concentrated sulfuric acid was added to the solution while ice-cooling so that the internal temperature was maintained at 10° C. or lower. The mixture was then stirred while ice-cooling for 2 hours. At the end of this time, a 75% w/v aqueous solution of sodium hydroxide was added to the reaction mixture while ice-cooling to neutralize the reaction mixture, while maintaining the internal temperature at 60° C. or lower. The mixture was then extracted with ethyl acetate. The organic extract was dried over anhydrous magnesium sulfate and, after filtration, the solvent was removed from the filtrate by distillation under reduced pressure to obtain 7.8 g (47.5 mmol) of the title compound as crystals, melting at 65-68° C. (yield: 95%).
Quantity
5.96 g
Type
reactant
Reaction Step One
[Compound]
Name
concentrated sulfric acid
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[N+:10]([O-])([OH:12])=[O:11].S(=O)(=O)(O)O.[OH-].[Na+]>>[N+:10]([C:7]1[CH:8]=[C:9]2[C:4]([CH2:3][CH2:2][NH:1]2)=[CH:5][CH:6]=1)([O-:12])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
5.96 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
concentrated sulfric acid
Quantity
25 mL
Type
solvent
Smiles
Step Two
Name
Quantity
3.75 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred while ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution while ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling so that the internal temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 60° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCNC2=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 47.5 mmol
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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